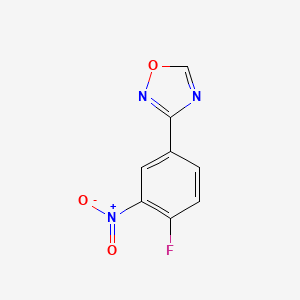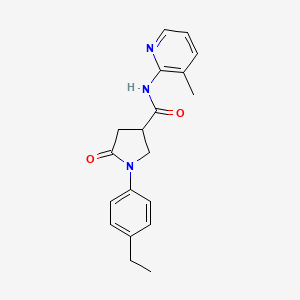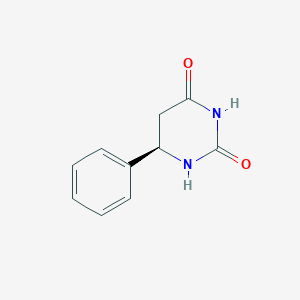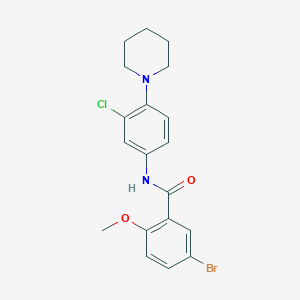
3-(4-Fluoro-3-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by the presence of a 1,2,4-oxadiazole ring substituted with a 4-fluoro-3-nitrophenyl group. The unique structural features of this compound make it a valuable candidate for various applications, including its use as a building block in organic synthesis and its potential in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoro-3-nitrobenzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Fluoro-3-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions with various dienophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Cycloaddition: Dienophiles such as maleic anhydride, solvents like toluene, and elevated temperatures.
Major Products:
Reduction: 3-(4-Fluoro-3-aminophenyl)-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Cycloadducts with the oxadiazole ring fused to other ring systems.
Aplicaciones Científicas De Investigación
3-(4-Fluoro-3-nitrophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoro-3-nitrophenyl)-1,2,4-oxadiazole is largely dependent on its structural features. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological targets. The fluorine atom can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The oxadiazole ring can participate in hydrogen bonding and π-π interactions with various biomolecules, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
- 4-Fluoro-3-nitrophenyl isocyanate
- 4-Fluoro-3-nitrophenyl azide
- 4-Fluoro-3-nitrophenyl hydrazine
Comparison: 3-(4-Fluoro-3-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to 4-fluoro-3-nitrophenyl isocyanate and 4-fluoro-3-nitrophenyl azide, the oxadiazole derivative exhibits enhanced stability and a broader range of reactivity. The presence of the nitro group in all these compounds contributes to their potential as intermediates in various synthetic transformations.
Propiedades
Número CAS |
887763-93-1 |
|---|---|
Fórmula molecular |
C8H4FN3O3 |
Peso molecular |
209.13 g/mol |
Nombre IUPAC |
3-(4-fluoro-3-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4FN3O3/c9-6-2-1-5(3-7(6)12(13)14)8-10-4-15-11-8/h1-4H |
Clave InChI |
ZIKOCNPWOFPDPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NOC=N2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B12458724.png)


![N-[3-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12458764.png)
![6-chloro-1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12458765.png)

![Dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12458771.png)

![2-chloro-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B12458777.png)
![4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B12458780.png)
![N-(4-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B12458786.png)

![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458798.png)

